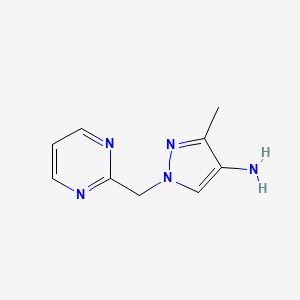
2-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)-N-phenylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that features a thiazole ring, a phthalazinone moiety, and a hydrazinecarbothioamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)-N-phenylhydrazinecarbothioamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylthiazole with appropriate aldehydes or ketones under acidic or basic conditions.
Synthesis of the Phthalazinone Moiety: The phthalazinone core is prepared by cyclization reactions involving hydrazine derivatives and phthalic anhydride or its derivatives.
Coupling Reactions: The thiazole and phthalazinone intermediates are coupled using acylation reactions to form the desired acetylated product.
Introduction of the Hydrazinecarbothioamide Group: The final step involves the reaction of the acetylated intermediate with phenylhydrazinecarbothioamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the phthalazinone moiety, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and phthalazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and phthalazinone derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and cellular pathways.
Industrial Applications: It may be utilized in the synthesis of dyes, biocides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phthalazinone moiety are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The hydrazinecarbothioamide group may also contribute to its biological activity by forming covalent bonds with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Phthalazinone Derivatives: Compounds such as phthalazinone-based inhibitors are known for their anticancer properties.
Uniqueness
2-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a thiazole ring, phthalazinone moiety, and hydrazinecarbothioamide group, which may confer a distinct set of biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C22H20N6O2S2 |
|---|---|
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
1-[[2-[3-[(4-methyl-1,3-thiazol-2-yl)methyl]-4-oxophthalazin-1-yl]acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C22H20N6O2S2/c1-14-13-32-20(23-14)12-28-21(30)17-10-6-5-9-16(17)18(27-28)11-19(29)25-26-22(31)24-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,25,29)(H2,24,26,31) |
Clave InChI |
UVYRYVGWPSLMRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)NNC(=S)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


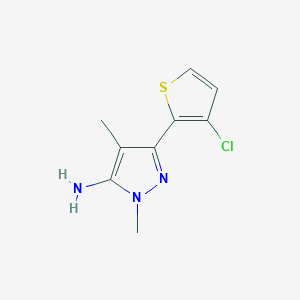
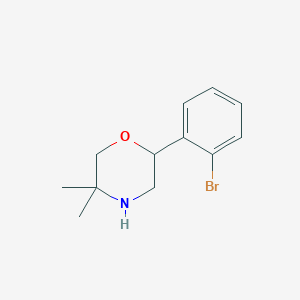
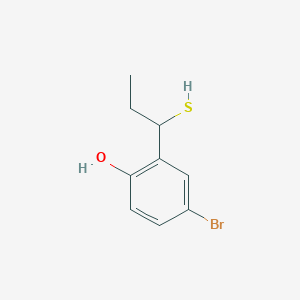
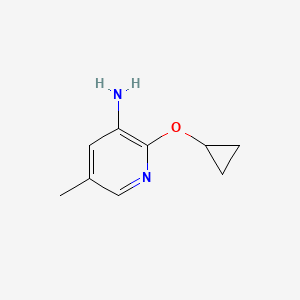
![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)
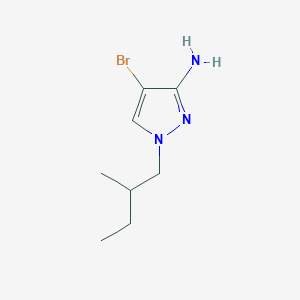
![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)
